(3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol

Physicochemical Profiling Medicinal Chemistry ADME Prediction

(3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol (CAS 2059910-73-3, MFCD30499599) is a chirally defined, cis-configured 3-amino-4-hydroxypiperidine featuring an N‑(2‑methoxyethyl) side chain. With a molecular weight of 174.24 g mol⁻¹ and the molecular formula C₈H₁₈N₂O₂, the compound presents two contiguous stereocenters locked in the (3S,4S) absolute configuration.

Molecular Formula C8H18N2O2
Molecular Weight 174.24 g/mol
Cat. No. B13189765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol
Molecular FormulaC8H18N2O2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCOCCNC1CNCCC1O
InChIInChI=1S/C8H18N2O2/c1-12-5-4-10-7-6-9-3-2-8(7)11/h7-11H,2-6H2,1H3/t7-,8-/m0/s1
InChIKeyAVECTTXZSDGQLY-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol – Chiral Piperidine Building Block for Kinase-Targeted Synthesis


(3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol (CAS 2059910-73-3, MFCD30499599) is a chirally defined, cis-configured 3-amino-4-hydroxypiperidine featuring an N‑(2‑methoxyethyl) side chain . With a molecular weight of 174.24 g mol⁻¹ and the molecular formula C₈H₁₈N₂O₂, the compound presents two contiguous stereocenters locked in the (3S,4S) absolute configuration [1]. This scaffold serves as a versatile intermediate for constructing kinase inhibitors (PIM, JAK, BTK, CDK), GPCR ligands, and central-nervous-system agents where stereochemical integrity at the piperidine ring is a critical determinant of target potency and selectivity .

Why Generic Substitution of (3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol Fails – Stereochemistry and Side-Chain Effects on Target Engagement


Simple achiral or racemic 3‑amino‑4‑hydroxypiperidines cannot replicate the performance of (3S,4S)-3-[(2-methoxyethyl)amino]piperidin-4-ol because both the absolute (3S,4S) configuration and the 2‑methoxyethyl substituent independently govern binding-competent conformations in kinase ATP‑binding sites . In the tofacitinib series, the (3S,4S) enantiomer exhibits 50‑fold greater JAK potency than the (3R,4R) counterpart, underscoring the penalty for stereochemical mismatch . The methoxyethyl chain further modulates LogP and polar surface area relative to the unsubstituted 3‑aminopiperidin-4-ol scaffold, altering solubility, permeability, and the trajectory of the pendant amine during subsequent N‑derivatisation . Consequently, procurement of the single, defined stereoisomer is mandatory for reproducible structure‑activity relationship (SAR) development.

Product-Specific Quantitative Evidence Guide for (3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol


Computed LogP Shift vs. Unsubstituted 3‑Aminopiperidin-4-ol Scaffold

The 2‑methoxyethyl substituent raises the computed LogP by 0.28 log units compared with the parent (3S,4S)-3‑aminopiperidin-4-ol, while reducing the topological polar surface area (TPSA) by 4.76 Ų . These changes predict moderately improved membrane permeability without violating Lipinski’s Rule of Five.

Physicochemical Profiling Medicinal Chemistry ADME Prediction

Stereochemical Impact on Kinase Inhibitor Potency – Class-Level Inference from the Tofacitinib Enantiomer Pair

Within the 3‑aminopiperidine chemotype, the (3S,4S) absolute configuration is critical for kinase binding. The (3S,4S) enantiomer of tofacitinib displays 50‑fold greater JAK inhibitory activity than the (3R,4R) enantiomer . Although this specific data point derives from a fully elaborated drug molecule, the underlying stereochemical preference is a class feature of cis‑3‑amino‑4‑hydroxypiperidine‑containing kinase inhibitors.

Kinase Inhibition Stereochemistry–Activity Relationship JAK Family

Aminopiperidine iNOS Inhibitor Potency and Isoform Selectivity as a Benchmark for Nitric Oxide Synthase Programmes

An optimised aminopiperidine analogue (compound 30) from a published iNOS inhibitor series achieved an IC₅₀ of 0.33 μM against human iNOS with >25‑fold selectivity over eNOS and 16‑fold selectivity over nNOS [1]. The (3S,4S)-3-[(2-methoxyethyl)amino]piperidin-4-ol scaffold provides the same cis‑3‑amino‑4‑hydroxypiperidine pharmacophore that can be elaborated into NOS inhibitors, and the methoxyethyl side chain offers a vector for further tuning of isoform selectivity.

Nitric Oxide Synthase iNOS Inhibition Selectivity

Enantiopurity as a Procurement Gate: Commercial Supply of the Single (3S,4S) Isomer vs. Racemic cis Mixtures

The target compound is commercially supplied as the single (3S,4S) enantiomer with a typical purity of 95% (CAS 2059910-73-3) . By contrast, generic listings for ‘3-[(2-methoxyethyl)amino]piperidin-4-ol’ (CAS 2137492-13-6) refer to a racemic cis mixture that lacks defined enantiomeric composition . Procuring the racemate introduces 50% of the inactive or antagonistic (3R,4R) enantiomer, which can confound bioactivity data and necessitate costly chiral chromatographic separation.

Chiral Purity Procurement Specification Stereochemical Integrity

Functional-Group Diversity for Divergent Derivatisation vs. Mono‑functional Analogues

The target compound contains three chemically distinct handles—a secondary amine at C3, a hydroxyl at C4, and an unsubstituted piperidine NH—enabling sequential, orthogonal functionalisation without protecting-group manipulation of the methoxyethyl side chain [1]. By comparison, the simpler (3S,4S)-3-aminopiperidin-4-ol scaffold (MW 116.16) offers only the C3 amine and C4 hydroxyl, limiting the diversity of analogue libraries that can be generated in a single synthetic sequence .

Parallel Synthesis Scaffold Versatility Medicinal Chemistry

Baseline Solubility and CNS Multiparameter Optimisation (MPO) Profile

With three hydrogen-bond donors, four acceptors, a moderate TPSA (53.52 Ų), and a LogP (-1.05) within the favourable range, (3S,4S)-3-[(2-methoxyethyl)amino]piperidin-4-ol satisfies key CNS MPO desirability criteria . The compound is reported to be soluble in polar solvents such as water and methanol , whereas the dihydrochloride salt of the parent 3‑aminopiperidin-4-ol (CAS 1510832-66-2) requires salt formation to achieve comparable aqueous solubility, adding an extra formulation step .

CNS Drug Design Solubility ADME

Best Research and Industrial Application Scenarios for (3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol


Stereochemically Defined Kinase Inhibitor Library Synthesis (JAK, PIM, BTK, CDK)

The established class-level inference that (3S,4S) cis‑3‑amino‑4‑hydroxypiperidines confer superior kinase binding makes this building block the preferred starting point for focused kinase inhibitor libraries. Researchers can elaborate the piperidine NH, the C4‑OH, or the C3‑methoxyethylamino group to rapidly generate analogues targeting the ATP‑binding sites of JAK, PIM, BTK, or CDK families . Procuring the single enantiomer (CAS 2059910-73-3) avoids the 50% inactive (3R,4R) isomer present in the racemate and ensures consistent SAR data .

Inducible Nitric Oxide Synthase (iNOS) Inhibitor Lead Optimisation

The aminopiperidine chemotype has yielded iNOS inhibitors with IC₅₀ values of 0.33 μM and >25‑fold selectivity over eNOS . (3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol provides the core pharmacophore and the methoxyethyl handle for further N‑derivatisation to tune isoform selectivity. This scaffold is particularly suited for inflammatory disease programmes where selective iNOS inhibition is desired.

CNS Penetrant Probe and Drug Candidate Synthesis

With a TPSA of 53.52 Ų and LogP of -1.05, the compound falls within favourable CNS drug space . The pre‑installed methoxyethyl group reduces the need for additional solubilising moieties, and the free piperidine NH and C4‑OH allow rapid diversification. This makes the compound a strategic choice for CNS programmes targeting GPCRs, ion channels, or transporters where central exposure is required .

Chiral Pool Entry for Asymmetric Synthesis of Complex Alkaloids and Pseudodistomin Analogues

The (3S,4S) configuration and the cis relationship between the C3‑amino and C4‑hydroxyl groups make this compound a valuable chiral building block for the total synthesis of pseudodistomin alkaloids and related marine natural products . The methoxyethyl substituent remains inert under standard coupling conditions, allowing for sequential functionalisation of the remaining handles.

Quote Request

Request a Quote for (3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.